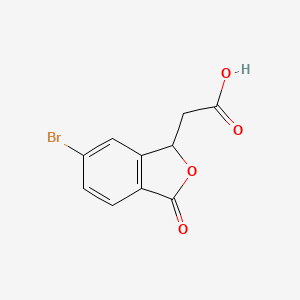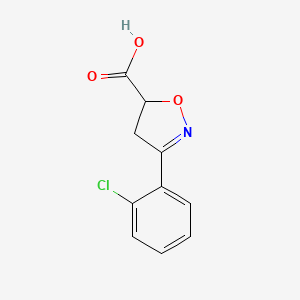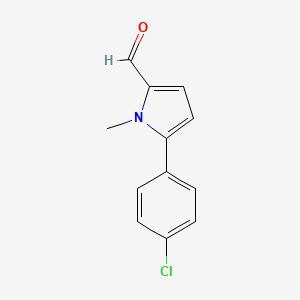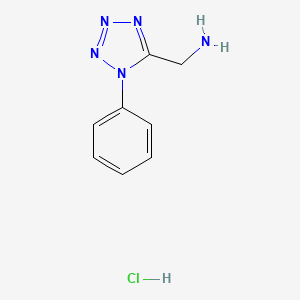
(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl)-acetic acid, also known as 6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl acetate, is a compound belonging to the class of organic compounds known as bromoacetic acids and derivatives. It is a colorless, odorless and crystalline solid that is soluble in water. 6-Bromo-3-oxo-1,3-dihydro-isobenzofuran-1-yl acetate has been studied extensively for its applications in various scientific fields, such as organic chemistry, biochemistry and physiology.
Scientific Research Applications
Facile Synthesis Techniques
One area of research involving this compound is the development of efficient synthesis techniques. A study demonstrated the palladium-catalyzed synthesis of 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates from 2-bromobenzaldehyde and carboxylic acids, presenting a method to produce related compounds in high yields (Cho et al., 2000). Another investigation outlined convenient syntheses of 1,3-dihydro-1-oxo-4-isobenzofurancarboxylic acid and homologous acetic acids via the Arndt-Eistert reaction, contributing to the repertoire of synthetic strategies for similar structures (Skeean & Goel, 1990).
Chemical Reactions and Transformations
Research has also focused on the chemical reactions and transformations involving similar compounds. One study explored the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides, leading to various products depending on the reaction conditions (Váňa et al., 2012). Another project aimed to introduce cis-dihydroxyl substitution at the A/B-ring junction of model compounds related to saquayamycins, showing the versatility of reactions involving isobenzofuran derivatives (Apponyi et al., 2002).
Synthesis of Biologically Active Agents
The compound has implications in the synthesis of biologically active agents. Research into new hydrazone derivatives as potential biologically active agents utilized related structural motifs, highlighting the compound's relevance in medicinal chemistry (Sen Gupta & Rastogi, 1986). Additionally, the synthesis and anti-inflammatory activity evaluation of acetic acid derivatives of tricyclic systems, including similar compounds, underscores the chemical's importance in drug discovery and development (Ackrell et al., 1978).
properties
IUPAC Name |
2-(6-bromo-3-oxo-1H-2-benzofuran-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO4/c11-5-1-2-6-7(3-5)8(4-9(12)13)15-10(6)14/h1-3,8H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFXMSNXRSVQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(OC2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)


![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)




![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)